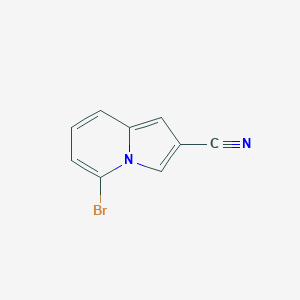
5-Bromoindolizine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromoindolizine-2-carbonitrile is a heterocyclic compound that belongs to the indolizine family Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoindolizine-2-carbonitrile typically involves the regioselective lithiation of indolizines followed by halogenation. One common method includes the use of a base such as n-butyllithium to deprotonate the indolizine, followed by the addition of a brominating agent like N-bromosuccinimide (NBS) to introduce the bromine atom .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Bromoindolizine-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: The nitrile group can be reduced to an amine under hydrogenation conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Cycloaddition Reactions: Reagents like dienes or azides can be used for cycloaddition.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) and hydrogen gas are commonly used for reduction.
Major Products Formed:
Substitution Reactions: Products like 5-azidoindolizine-2-carbonitrile or 5-thiocyanatoindolizine-2-carbonitrile.
Cycloaddition Reactions: Products like triazoles or tetrazoles.
Reduction Reactions: Products like 5-aminoindolizine-2-carbonitrile.
Scientific Research Applications
5-Bromoindolizine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic fluorescent molecules for material science applications.
Mechanism of Action
The mechanism of action of 5-Bromoindolizine-2-carbonitrile is not fully understood. its biological activity is believed to be related to its ability to interact with various molecular targets and pathways. The presence of the bromine atom and nitrile group may enhance its binding affinity to specific receptors or enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
5-Bromopyrimidine-2-carbonitrile: Another brominated heterocycle with a nitrile group, used in similar applications.
5-Bromoindole-2-carbonitrile: A related compound with an indole core instead of indolizine, also used in medicinal chemistry.
Uniqueness: 5-Bromoindolizine-2-carbonitrile is unique due to its indolizine core, which imparts distinct chemical and biological properties compared to other brominated nitriles
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
5-bromoindolizine-2-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-3-1-2-8-4-7(5-11)6-12(8)9/h1-4,6H |
InChI Key |
KRDLUGOTJLYAKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=CN2C(=C1)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















